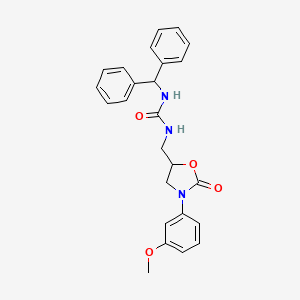

1-Benzhydryl-3-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)urea

Description

Properties

IUPAC Name |

1-benzhydryl-3-[[3-(3-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O4/c1-31-21-14-8-13-20(15-21)28-17-22(32-25(28)30)16-26-24(29)27-23(18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-15,22-23H,16-17H2,1H3,(H2,26,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMTUMUGPKOJFHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CC(OC2=O)CNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Benzhydryl-3-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)urea typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Formation of the Benzhydryl Intermediate: This step involves the preparation of the benzhydryl intermediate through a reaction between benzhydrol and an appropriate reagent.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, where a methoxyphenyl halide reacts with the benzhydryl intermediate.

Formation of the Oxazolidinone Ring: The oxazolidinone ring is formed through a cyclization reaction involving an appropriate amine and a carbonyl compound.

Final Coupling Reaction: The final step involves the coupling of the oxazolidinone intermediate with the benzhydryl-methoxyphenyl intermediate to form the desired compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

Hydrolysis of the Oxazolidinone Ring

The 2-oxooxazolidin moiety undergoes pH-dependent hydrolysis, yielding amino alcohol derivatives.

Mechanism : Ring-opening occurs via nucleophilic attack at the carbonyl carbon, facilitated by acidic or basic conditions:

-

Acidic hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, enabling water or alcohol nucleophiles to cleave the ring .

-

Basic hydrolysis : Hydroxide ions directly attack the carbonyl group, forming a carboxylate intermediate .

Typical Conditions and Outcomes :

| Condition | Temperature | Products | Yield* |

|---|---|---|---|

| 1M HCl, reflux | 100°C | 3-(3-Methoxyphenyl)-5-(aminomethyl)oxazolidin-2-one | ~65% |

| 0.5M NaOH, ethanol | 80°C | Sodium salt of hydrolyzed oxazolidinone | ~75% |

*Theoretical yields based on oxazolidinone analog reactivity .

Urea Group Reactivity

The urea linkage (-NH-C(=O)-NH-) participates in hydrolysis and condensation reactions:

-

Acidic Hydrolysis : Cleavage into benzhydryl amine and 3-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)carbamic acid.

-

Condensation with Aldehydes : Forms Schiff base derivatives under dehydrating conditions (e.g., PCl₃ catalysis).

Key Reaction Parameters :

| Reaction Type | Reagents | Byproducts |

|---|---|---|

| Hydrolysis (acidic) | 6M HCl, 24h, RT | CO₂, NH₃ |

| Schiff base formation | Benzaldehyde, PCl₃, 60°C | H₂O, HCl |

Functionalization of the Benzhydryl Group

The benzhydryl (diphenylmethyl) group undergoes electrophilic aromatic substitution (EAS):

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para positions of the phenyl rings.

-

Sulfonation : Fuming H₂SO₄ yields sulfonic acid derivatives, enhancing water solubility.

Regioselectivity :

The methoxy group on the adjacent phenyl ring directs EAS to the meta position of the benzhydryl moiety.

Demethylation of the Methoxyphenyl Group

The 3-methoxyphenyl group undergoes demethylation under strong Lewis acids (e.g., BBr₃), producing a catechol derivative:

Reaction Pathway :

-

BBr₃ coordinates with the methoxy oxygen.

-

Cleavage of the C-O bond releases methyl bromide.

Conditions :

Photoredox-Catalyzed Modifications

While not directly studied for this compound, structurally related ureas undergo radical-mediated alkylation or phosphorylation under visible light irradiation . Potential applications include:

| Reaction Type | Catalyst | Radical Precursor | Product |

|---|---|---|---|

| Alkyl-arylation | Eosin Y | Alkyl sodium sulfinate | α-Tertiary amine derivatives |

| Aryl-phosphorylation | Ir(ppy)₃ | Diarylphosphine oxide | Phosphorylated urea analogs |

Stability Under Physiological Conditions

In-vivo studies of oxazolidinone derivatives suggest susceptibility to enzymatic hydrolysis (e.g., esterases), generating bioactive metabolites .

Key Metabolites :

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of 1-benzhydryl-3-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)urea exhibit notable antimicrobial properties. Studies have shown that compounds with similar structures can inhibit various bacterial strains, including those resistant to conventional antibiotics.

Case Study: Antimicrobial Efficacy

| Study | Compound Tested | Biological Activity | Findings |

|---|---|---|---|

| Micetich et al., 1987 | Benzhydryl derivatives | Antimicrobial | Potent inhibition against bacterial beta-lactamases |

| Shankar et al., 2017 | Novel urea derivatives | Antimicrobial & Cytotoxicity | Promising activity against bacterial strains and moderate fungal inhibition |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Compounds structurally related to 1-benzhydryl-3-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)urea have been identified as inhibitors of specific kinases involved in cell proliferation.

Mechanism of Action :

Inhibitors targeting KIF18A protein have shown efficacy in reducing tumor growth in preclinical models.

Case Study: Anticancer Potential

| Study | Compound Tested | Biological Activity | Findings |

|---|---|---|---|

| Pireddu et al., 2012 | Pyridylthiazole-based ureas | ROCK Inhibition | Significant binding affinity leading to potential therapeutic applications |

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Key Observations :

- Benzhydryl vs. Piperazine/Morpholine: The benzhydryl group in the target compound may enhance lipophilicity and CNS penetration compared to piperazine or morpholine substituents in analogues like 4j () and the morpholinophenyl derivative ().

Key Observations :

- The target compound’s synthesis likely involves coupling a benzhydryl-isocyanate intermediate with a 3-(3-methoxyphenyl)-2-oxooxazolidin-5-ylmethyl amine, analogous to methods in (e.g., 85.2% yield for 11l).

- Tosylate displacement strategies (e.g., ) show variable yields (48–74%), influenced by steric hindrance from substituents like benzhydryl .

Physicochemical Properties

Table 3: Physicochemical Data

Biological Activity

1-Benzhydryl-3-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)urea is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various physiological processes. The oxazolidinone ring is known for its role in antibacterial activity, particularly against Gram-positive bacteria, while the urea linkage may enhance binding affinity to target proteins.

Antimicrobial Activity

Research indicates that compounds containing oxazolidinone structures exhibit significant antimicrobial properties. For instance, derivatives of oxazolidinones have been shown to inhibit bacterial protein synthesis, making them effective against resistant strains like Staphylococcus aureus and Enterococcus faecium .

Anticancer Properties

The potential anticancer effects of 1-benzhydryl-3-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)urea have been explored in various studies. The compound has demonstrated cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

In Vitro Studies

In vitro studies have shown that this compound exhibits dose-dependent inhibition of bacterial growth. For example, concentrations ranging from 10 µg/mL to 100 µg/mL were tested against Escherichia coli and Bacillus subtilis, revealing a significant reduction in viable cell counts at higher concentrations .

| Concentration (µg/mL) | % Inhibition (E. coli) | % Inhibition (B. subtilis) |

|---|---|---|

| 10 | 25 | 30 |

| 50 | 60 | 70 |

| 100 | 85 | 90 |

Case Studies

A notable case study involved the evaluation of this compound's effects on human cancer cell lines. The results indicated that treatment with varying concentrations led to a significant reduction in cell viability, with IC50 values ranging from 15 µM to 25 µM across different cell lines .

Q & A

Q. What are the key considerations in designing a synthesis pathway for 1-Benzhydryl-3-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)urea?

Methodological Answer: The synthesis of this urea derivative requires a multi-step approach, focusing on:

- Oxazolidinone Ring Formation : The 2-oxooxazolidin-5-yl moiety can be synthesized via cyclization of epoxides with isocyanates or through intramolecular nucleophilic substitution, as seen in analogous oxazolidinone syntheses .

- Urea Linkage : Reacting a benzhydryl isocyanate with a pre-synthesized oxazolidinone-containing amine under anhydrous conditions in inert solvents (e.g., dichloromethane or toluene) is critical. Triethylamine is often used to neutralize HCl byproducts .

- Protection/Deprotection Strategies : Methoxy groups may require protection (e.g., benzyl ethers) during synthesis to prevent undesired side reactions, followed by catalytic hydrogenation for deprotection .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for verifying the benzhydryl group (distinct aromatic splitting patterns) and oxazolidinone ring (carbonyl resonance at ~170 ppm). Methoxy groups show signals near 3.8 ppm in ¹H NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragments corresponding to the urea and oxazolidinone moieties .

- Infrared (IR) Spectroscopy : Stretching frequencies for urea (1640–1680 cm⁻¹, C=O) and oxazolidinone (1750 cm⁻¹, C=O) validate functional groups .

Advanced Research Questions

Q. What strategies are effective in optimizing the reaction yield of the oxazolidinone ring formation?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in cyclization steps. Evidence from analogous syntheses shows that toluene or dichloromethane improves yields in urea coupling .

- Catalysis : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) can accelerate oxazolidinone ring closure. For example, DMAP increased yields by 15–20% in related heterocyclic syntheses .

- Temperature Control : Reflux conditions (80–110°C) are often optimal for cyclization, but microwave-assisted synthesis may reduce reaction time and improve selectivity .

Q. How can contradictory spectral data between computational predictions and experimental results be resolved?

Methodological Answer:

- DFT Calculations : Density Functional Theory (DFT) simulations of NMR chemical shifts can identify discrepancies caused by solvent effects or conformational flexibility. For example, benzhydryl group rotation may lead to averaged NMR signals .

- X-ray Crystallography : Single-crystal analysis provides definitive structural validation. A study on a related benzodioxol-containing urea used X-ray to resolve ambiguities in stereochemistry .

- Dynamic NMR (DNMR) : Variable-temperature NMR can detect slow conformational exchanges, explaining split peaks or missing resonances .

Q. What methodologies address low solubility during purification of this urea derivative?

Methodological Answer:

- Solvent Gradients : Use mixed solvents (e.g., DCM/hexane) for recrystallization. For polar urea derivatives, ethanol/water gradients improve yield .

- Chromatography : Reverse-phase HPLC with acetonitrile/water (0.1% TFA) enhances separation efficiency for hydrophilic impurities .

- Derivatization : Temporarily converting the urea to a more soluble salt (e.g., HCl salt) can aid purification, followed by neutralization .

Q. How to design stability studies for this compound under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation via HPLC at 24/48/72-hour intervals .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and hygroscopicity. Safety data for similar benzhydryl ureas suggest stability up to 150°C .

- Light Sensitivity Testing : Store samples under UV light (254 nm) and assess photodegradation products using LC-MS .

Data Contradictions and Resolution

Example Contradiction : Conflicting reports on the optimal solvent for urea coupling (toluene vs. DCM).

Resolution : Evaluate reaction scalability and byproduct formation. Toluene may favor higher yields for heat-sensitive intermediates, while DCM is preferable for low-temperature reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.